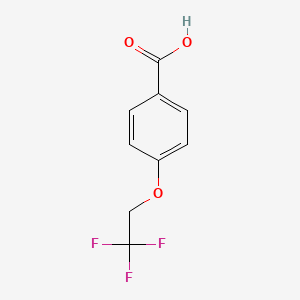

4-(2,2,2-Trifluoroethoxy)benzoic acid

CAS No.: 27914-56-3

Cat. No.: VC2014662

Molecular Formula: C9H7F3O3

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27914-56-3 |

|---|---|

| Molecular Formula | C9H7F3O3 |

| Molecular Weight | 220.14 g/mol |

| IUPAC Name | 4-(2,2,2-trifluoroethoxy)benzoic acid |

| Standard InChI | InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) |

| Standard InChI Key | FXWBYMLSQLQXAR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)OCC(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

4-(2,2,2-Trifluoroethoxy)benzoic acid is a fluorinated organic compound characterized by a benzoic acid core with a 2,2,2-trifluoroethoxy substituent at the para position. The compound's essential identification parameters are summarized in Table 1.

Table 1: Chemical Identity Parameters of 4-(2,2,2-Trifluoroethoxy)benzoic acid

| Parameter | Value |

|---|---|

| Chemical Name | 4-(2,2,2-Trifluoroethoxy)benzoic acid |

| CAS Registry Number | 27914-56-3 |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| InChI | InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) |

| InChIKey | FXWBYMLSQLQXAR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)OCC(F)(F)F |

The compound consists of a benzoic acid framework with a trifluoroethoxy group (-OCH₂CF₃) attached at the para position (position 4) of the benzene ring . This structural arrangement contributes to its distinctive chemical behavior and applications.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-(2,2,2-Trifluoroethoxy)benzoic acid are significantly influenced by the presence of the trifluoroethoxy group, which affects its polarity, solubility, and crystal structure. While complete experimental data on physical properties is limited in the available literature, the compound typically appears as a white to off-white crystalline solid under standard conditions .

Chemical Reactivity

The chemical behavior of 4-(2,2,2-Trifluoroethoxy)benzoic acid is characterized by:

-

Carboxylic acid functionality that can undergo typical reactions including esterification, amidation, and salt formation

-

Reduced electron density in the aromatic ring due to the electron-withdrawing effects of the trifluoroethoxy group

-

Enhanced acidity of the carboxylic acid group compared to unsubstituted benzoic acid, attributed to the electron-withdrawing nature of the trifluoroethoxy substituent

Synthesis Methods

Several approaches for synthesizing 4-(2,2,2-Trifluoroethoxy)benzoic acid have been reported in the literature. The most common methods include:

Direct Etherification

One established synthetic route involves the reaction of 4-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a base, typically under Mitsunobu conditions or using coupling reagents .

| Classification | Details |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H335-H319-H315 (May cause respiratory irritation; Causes serious eye irritation; Causes skin irritation) |

| Precautionary Statements | P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362 |

| HS Code | 2918999090 |

The compound should be handled with appropriate personal protective equipment, including gloves and eye protection, and used in well-ventilated areas to minimize exposure risks .

Applications in Pharmaceutical Research

Pharmaceutical Intermediates

| Compound | IC₅₀ value (μM) | % of cell death at 25 μM | % of cell viability at 25 μM |

|---|---|---|---|

| 5b (with 3,5-dibromo-4-hydroxyphenyl) | 9.48 | 58.75 | 41.24 |

| 5c (with 2-chlorophenyl) | 12.16 | 67.48 | 32.51 |

| 5e (with 4-chlorophenyl) | 6.43 | 75.75 | 24.24 |

This research suggests that compounds featuring trifluoroethoxy-substituted phenyl groups may have potential for development as anticancer agents, particularly against glioblastoma .

Comparison with Related Compounds

4-(2,2,2-Trifluoroethoxy)benzoic acid belongs to a family of fluorinated benzoic acid derivatives with varying substitution patterns. Understanding the similarities and differences between these compounds provides valuable insights into structure-activity relationships.

Positional Isomers

Several positional isomers of (2,2,2-trifluoroethoxy)benzoic acid exist, including:

-

2-(2,2,2-Trifluoroethoxy)benzoic acid (CAS: 35480-46-7)

-

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 1020998-55-3)

-

4-(2,2,2-Trifluoroethoxy)benzoic acid (CAS: 27914-56-3)

These compounds share the trifluoroethoxy substituent but differ in its position on the benzoic acid scaffold, which can significantly affect their chemical reactivity, physical properties, and biological activity .

Structurally Related Compounds

Other structurally related compounds include:

-

4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid (CAS: 438473-98-4), which contains an additional methylene spacer between the benzene ring and the trifluoroethoxy group

-

4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid, which contains both a trifluoroethoxy group and an iodine atom

-

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, containing two trifluoroethoxy groups, which serves as an intermediate in the synthesis of flecainide

These structural variations provide a diverse array of compounds with different physicochemical properties and potential applications .

Research and Development Applications

The unique properties of 4-(2,2,2-Trifluoroethoxy)benzoic acid make it valuable for various research applications:

Building Block in Organic Synthesis

4-(2,2,2-Trifluoroethoxy)benzoic acid serves as an important building block in organic synthesis, particularly for the preparation of more complex fluorinated compounds. The carboxylic acid functionality can be readily modified through various transformations, including:

-

Esterification reactions

-

Amide formation

-

Reduction to alcohols

Medicinal Chemistry Research

In medicinal chemistry, the inclusion of fluorine atoms through groups like the trifluoroethoxy moiety is a common strategy to modify drug candidates' properties. Specific advantages include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume